Complete Cure Rate in Onychomycosis: Fosravuconazole vs. Placebo and Historical Itraconazole Comparators
In a pivotal Japanese Phase III multicenter, double-blind, placebo-controlled randomized trial in onychomycosis patients, fosravuconazole (100 mg ravuconazole equivalent daily for 12 weeks) achieved a complete cure rate of 59.4% at 48 weeks post-treatment initiation [1]. By comparison, the placebo group complete cure rate was 5.9% (P < 0.001). Historical data for pulse itraconazole therapy (400 mg/day for one week per month for 3 months) report complete cure rates of approximately 30-40% [2]. A separate large retrospective real-world study (N=350) reported a 57.8% complete cure rate at 48 weeks with fosravuconazole [3]. The 59.4% complete cure rate with fosravuconazole exceeds that typically observed with oral terbinafine and itraconazole in comparable studies [4].
| Evidence Dimension | Complete cure rate of toenail onychomycosis at 48 weeks |
|---|---|
| Target Compound Data | 59.4% (95% CI: 52.6-66.1%) complete cure rate |
| Comparator Or Baseline | Placebo: 5.9% complete cure rate; Itraconazole (historical): 30-40% complete cure rate |
| Quantified Difference | Fosravuconazole vs. Placebo: +53.5 percentage points (P < 0.001); Fosravuconazole vs. Itraconazole: +19.4-29.4 percentage points |
| Conditions | Multicenter, double-blind, randomized Phase III trial (N=523); 12-week daily oral dosing; 48-week follow-up assessment |
Why This Matters
The 59.4% complete cure rate provides a benchmark for efficacy that informs formulary selection and therapeutic expectation when comparing fosravuconazole to established oral onychomycosis treatments.
- [1] Watanabe S, Tsubouchi I, Okubo A. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study. J Dermatol. 2018;45(10):1151-1159. View Source
- [2] Evans EG, Sigurgeirsson B. Double blind, randomised study of continuous terbinafine compared with intermittent itraconazole in treatment of toenail onychomycosis. BMJ. 1999;318(7190):1031-1035. View Source
- [3] Multicenter retrospective study on the efficacy and safety of fosravuconazole in patients with onychomycosis. J Jpn Org Clin Dermatol. 2022. View Source
- [4] Shimoyama H, et al. Treatment Outcome with Fosravuconazole for Onychomycosis. Mycopathologia. 2021;186(2):259-267. View Source
